molecular formula C22H25N3O5S2 B2782319 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 477534-79-5

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2782319
CAS RN: 477534-79-5
M. Wt: 475.58
InChI Key: APDDHIGGRHQRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BPTB and has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of BPTB is not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. BPTB has been shown to bind to the amyloid-beta peptide and inhibit its aggregation, which is a hallmark of Alzheimer's disease. BPTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BPTB has been shown to have both biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the inhibition of cell proliferation. BPTB has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using BPTB in lab experiments is its versatility, as it can be used in a variety of research applications. BPTB is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTB is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.

Future Directions

There are many potential future directions for research involving BPTB, including the development of new biosensors, the study of protein folding and aggregation, and the identification of new therapeutic targets for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of BPTB and to determine its potential toxicity in vivo.

Synthesis Methods

BPTB can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride and 2-methoxyethylamine to form 4-(2-methoxyethylamino)benzoyl chloride. This intermediate is then reacted with 5-phenyl-2-thiouracil to form the desired product, BPTB. Other methods include the reaction of 4-aminobenzoic acid with thionyl chloride and 5-phenyl-2-thiouracil to form 4-(5-phenyl-2-thiazolylsulfanyl)benzoyl chloride, which is then reacted with 2-methoxyethylamine to form BPTB.

Scientific Research Applications

BPTB has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils, as a ligand for the identification of protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, BPTB has been used in the development of biosensors and in the study of protein folding and aggregation.

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-29-14-12-25(13-15-30-2)32(27,28)19-10-8-18(9-11-19)21(26)24-22-23-16-20(31-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDDHIGGRHQRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

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